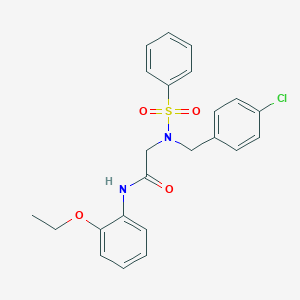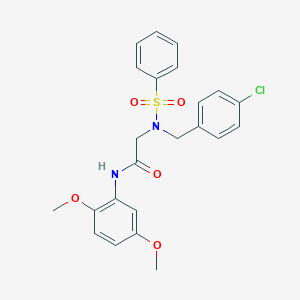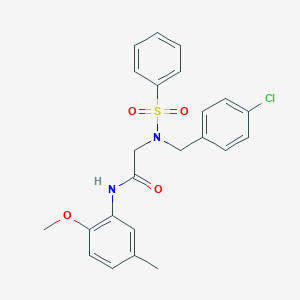![molecular formula C23H19ClN2O5S B301021 Methyl 4-({5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B301021.png)
Methyl 4-({5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-({5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly known as MCTB, and it has been found to have several biochemical and physiological effects that make it a promising candidate for further study. In
Mecanismo De Acción
The mechanism of action for MCTB is not fully understood, but research has shown that it interacts with several cellular pathways that are involved in cell growth and survival. MCTB has been found to inhibit the activity of several enzymes that are involved in cancer cell proliferation, which could explain its potential as an anticancer agent. Additionally, MCTB has been found to modulate the activity of several transcription factors that are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
MCTB has several biochemical and physiological effects that make it a promising candidate for further study. Research has shown that MCTB can induce apoptosis in cancer cells, inhibit the activity of several enzymes involved in cancer cell proliferation, and modulate the activity of several transcription factors involved in inflammation and oxidative stress. Additionally, MCTB has been found to have anti-inflammatory and antioxidant properties, which could make it a useful tool in the study of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MCTB for lab experiments is its potential as an anticancer agent. Research has shown that MCTB can induce apoptosis in cancer cells, making it a promising candidate for further study. Additionally, MCTB has been found to have anti-inflammatory and antioxidant properties, which could make it a useful tool in the study of various diseases. However, one of the limitations of MCTB for lab experiments is its complex synthesis method, which requires expertise in organic chemistry.
Direcciones Futuras
There are several future directions for MCTB that could lead to further scientific discoveries. One area of study could be the development of MCTB analogs with improved anticancer activity. Additionally, further research could be conducted to fully understand the mechanism of action for MCTB and its potential applications in the study of various diseases. Finally, research could be conducted to optimize the synthesis method for MCTB, making it more accessible for scientific research.
Conclusion:
In conclusion, Methyl 4-({5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is a chemical compound that has several potential applications in scientific research. Its potential as an anticancer agent, anti-inflammatory agent, and antioxidant make it a promising candidate for further study. While its complex synthesis method may present a limitation, the future directions for MCTB could lead to further scientific discoveries.
Métodos De Síntesis
The synthesis of MCTB involves a series of chemical reactions that require careful attention to detail. The first step involves the condensation of 3-chloro-5-methoxy-4-(2-propynyloxy)benzaldehyde and 3-methyl-4-oxo-1,3-thiazolidine-2-carboxylic acid to form the intermediate compound, which is then treated with methyl 4-aminobenzoate to yield the final product. The synthesis method for MCTB is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
MCTB has been found to have several potential applications in scientific research. One of the most promising areas of study is its potential as an anticancer agent. Research has shown that MCTB can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further study in the field of cancer research. Additionally, MCTB has been found to have anti-inflammatory and antioxidant properties, which could make it a useful tool in the study of various diseases.
Propiedades
Fórmula molecular |
C23H19ClN2O5S |
|---|---|
Peso molecular |
470.9 g/mol |
Nombre IUPAC |
methyl 4-[[(5Z)-5-[(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C23H19ClN2O5S/c1-5-10-31-20-17(24)11-14(12-18(20)29-3)13-19-21(27)26(2)23(32-19)25-16-8-6-15(7-9-16)22(28)30-4/h1,6-9,11-13H,10H2,2-4H3/b19-13-,25-23? |
Clave InChI |
YUGANXAFWWUREJ-OTXCQBAASA-N |
SMILES isomérico |
CN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)OCC#C)OC)/SC1=NC3=CC=C(C=C3)C(=O)OC |
SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC#C)OC)SC1=NC3=CC=C(C=C3)C(=O)OC |
SMILES canónico |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC#C)OC)SC1=NC3=CC=C(C=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{4-[(4-Bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300939.png)
![N-[2,5-bis(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide](/img/structure/B300940.png)

amino]acetamide](/img/structure/B300943.png)
amino]acetamide](/img/structure/B300944.png)
![2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide](/img/structure/B300947.png)
amino]-N-(3-methylphenyl)acetamide](/img/structure/B300950.png)
![2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B300951.png)

amino]acetamide](/img/structure/B300954.png)
![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B300955.png)
![N-(3-chlorophenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B300956.png)

![2-Chloro-5-{[5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300961.png)